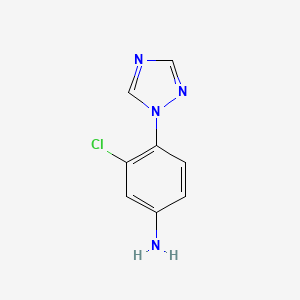

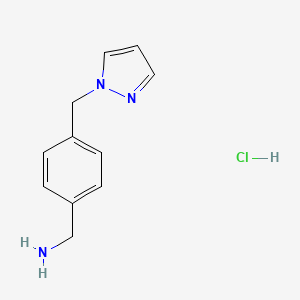

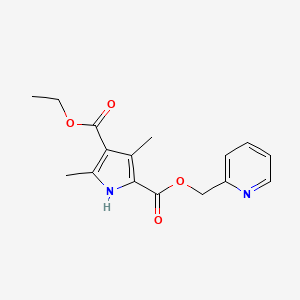

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from chlorinated nitrobenzenes or chlorinated anilines. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, was achieved from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions . Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, which was prepared from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction . These methods suggest that the synthesis of 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline could potentially involve similar initial steps, followed by a reaction with a 1H-1,2,4-triazole derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For example, the structure of synthesized compounds was confirmed by IR spectra, 1H NMR, and mass spectrometry . These techniques could be applied to determine the molecular structure of this compound, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a range of reactivities. For instance, the Schiff base of aniline derivatives was synthesized by condensation reactions at room temperature . Additionally, the reaction of DABCO with 4-chloro-5H-1,2,3-dithiazoles resulted in high yields of the corresponding aniline derivatives . These reactions indicate that the triazole ring in this compound could potentially participate in similar condensation reactions or act as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been studied. For example, the synthesized compounds were characterized by their melting points and yields . The overall yields of the synthesis processes ranged from 61.7% to 82% . These properties, such as melting points, solubility, and stability, would be important to determine for this compound to understand its suitability for various applications.

Applications De Recherche Scientifique

Agents antibactériens

Les composés contenant le cycle 1,2,4-triazole dans leur structure, comme le “3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline”, se caractérisent par une activité biologique multidirectionnelle . Ils ont été prouvés pour avoir une activité antibactérienne significative . Ceci les rend utiles dans le développement de nouveaux agents antibactériens pour lutter contre les infections résistantes aux médicaments .

Activités antimicrobiennes

Des hybrides 1,2,3-triazole avec une fonctionnalité amine-ester ont été synthétisés et testés pour leurs activités antimicrobiennes . Ces composés ont montré une activité modérée à excellente contre différentes souches microbiennes .

Découverte de médicaments

Les 1,2,3-triazoles ont trouvé des applications larges dans la découverte de médicaments . Leur stabilité contre la dégradation métabolique, leur capacité à s'engager dans des liaisons hydrogène et leur participation active dans les interactions dipôle-dipôle et π-empilement ont contribué à leur biocompatibilité accrue .

Synthèse organique

Les 1,2,3-triazoles sont également utilisés en synthèse organique . Ils peuvent être utilisés comme blocs de construction dans la synthèse de composés organiques plus complexes .

Chimie des polymères

Dans le domaine de la chimie des polymères, les 1,2,3-triazoles ont été utilisés en raison de leur stabilité et de leur capacité à former des polymères avec des propriétés uniques .

Chimie supramoléculaire

Les 1,2,3-triazoles ont des applications en chimie supramoléculaire . Ils peuvent être utilisés pour créer des structures supramoléculaires avec des propriétés spécifiques .

Bioconjugaison

Les 1,2,3-triazoles sont utilisés en bioconjugaison . Ils peuvent être utilisés pour relier des biomolécules entre elles, ce qui est utile dans divers domaines de la recherche biologique .

Agents anticancéreux

Certains composés 1,2,3-triazole ont été évalués pour leurs activités anticancéreuses . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments anticancéreux .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, which can lead to diverse biological activities .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways, leading to diverse biological activities .

Result of Action

It is known that 1,2,4-triazole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Analyse Biochimique

Biochemical Properties

3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been demonstrated to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Furthermore, this compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects are particularly pronounced in rapidly dividing cells, making the compound a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic flux. The compound also interacts with transcription factors, influencing gene expression and cellular responses . Additionally, this compound can form covalent bonds with certain biomolecules, leading to irreversible inhibition of their function. These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Propriétés

IUPAC Name |

3-chloro-4-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIDBVWTOBPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585897 | |

| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856452-74-9 | |

| Record name | 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)